physical and chemical properties of 2-Methyl-3-nitro-6-phenoxypyridine
physical and chemical properties of 2-Methyl-3-nitro-6-phenoxypyridine
An In-depth Technical Guide to the Predicted Properties of 2-Methyl-3-nitro-6-phenoxypyridine
Abstract
2-Methyl-3-nitro-6-phenoxypyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique trifecta of functional groups—a nucleophilic phenoxy ether, an electron-withdrawing nitro group, and a reactive methyl group on a pyridine scaffold—positions it as a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive analysis of its predicted physical and chemical properties, proposes a viable synthetic pathway, and explores its potential reactivity and applications. As direct experimental data for this specific compound is not extensively available in public literature, this document synthesizes information from closely related analogues and foundational chemical principles to offer a predictive, yet scientifically grounded, overview for researchers, scientists, and drug development professionals.
Molecular Structure and Predicted Physicochemical Properties
The foundational step in understanding any chemical entity is the analysis of its structure and the physicochemical properties that arise from it. The architecture of 2-Methyl-3-nitro-6-phenoxypyridine combines an electron-deficient pyridine ring, further deactivated by a nitro group at the 3-position, with an electron-donating methyl group at the 2-position and a phenoxy group at the 6-position.
Figure 1: Chemical Structure of 2-Methyl-3-nitro-6-phenoxypyridine.
The interplay of these groups dictates the molecule's electronic distribution, solubility, stability, and reactivity. A summary of its predicted core properties is presented below.
| Property | Predicted Value | Rationale / Source |
| Molecular Formula | C₁₂H₁₀N₂O₃ | Atomic composition |
| Molecular Weight | 230.22 g/mol | Calculated from formula |
| Appearance | Yellowish solid | Analogy to similar nitro-aromatic compounds[1][2] |
| Solubility | Low in water; Soluble in common organic solvents (e.g., DMSO, DMF, Acetone, Ethyl Acetate) | Presence of a large hydrophobic phenoxy group and pyridine ring, but polar nitro group allows for solubility in polar organic solvents.[1][3] |
| pKa (Conjugate Acid) | ~1.5 - 2.5 | The pyridine nitrogen is weakly basic; this basicity is significantly reduced by the strong electron-withdrawing effect of the nitro group.[1] |
Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most logical and efficient route to synthesize 2-Methyl-3-nitro-6-phenoxypyridine is via a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages a readily available, halogenated pyridine precursor. The strongly electron-withdrawing nitro group at the 3-position activates the pyridine ring, particularly at the ortho (2 and 4) and para (6) positions, making them susceptible to nucleophilic attack.
The proposed precursor is 2-Chloro-3-nitro-6-methylpyridine , which can be synthesized from 2-amino-6-methylpyridine through a sequence of nitration, diazotization, and chlorination.[4]
Figure 2: Proposed synthetic workflow via SNAr reaction.
Experimental Protocol: Synthesis of 2-Methyl-3-nitro-6-phenoxypyridine (Hypothetical)
This protocol is a self-validating system; progress can be monitored via Thin Layer Chromatography (TLC) by observing the consumption of the starting material and the appearance of a new, typically lower Rf, product spot.
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Reagent Preparation:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2-Chloro-3-nitro-6-methylpyridine (1.0 eq).
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Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) as a base. The use of a non-nucleophilic base is critical to deprotonate phenol to the more nucleophilic phenoxide without competing in the substitution reaction.
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Add phenol (1.2 eq). A slight excess of the nucleophile ensures complete consumption of the limiting electrophile.
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-
Solvent Addition:
-
Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), to dissolve the reactants. These solvents are ideal for SNAr reactions as they solvate the cation (K⁺) effectively, leaving the phenoxide anion highly reactive.
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-
Reaction Conditions:
-
Purge the flask with nitrogen to create an inert atmosphere, preventing potential side reactions.
-
Heat the reaction mixture to 80-120 °C. Thermal energy is required to overcome the activation energy of the reaction. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
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-
Workup and Isolation:
-
Once the starting material is consumed (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate. The product will partition into the organic layer, while the inorganic salts (KCl, excess K₂CO₃) will dissolve in the aqueous layer.
-
Separate the layers and wash the organic layer with brine to remove residual water.
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-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-Methyl-3-nitro-6-phenoxypyridine.
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Predicted Chemical Reactivity and Potential Transformations
The functional groups of 2-Methyl-3-nitro-6-phenoxypyridine offer several avenues for subsequent chemical transformations, making it a valuable synthetic intermediate.
A. Reduction of the Nitro Group
The nitro group is a versatile functional handle primarily because it can be readily reduced to an amine. This transformation is a cornerstone of many pharmaceutical syntheses.[5]
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Reaction: 2-Methyl-3-nitro-6-phenoxypyridine → 3-Amino-2-methyl-6-phenoxypyridine
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Common Reagents & Rationale:
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SnCl₂ / HCl: A classic and robust method for nitro group reduction in acidic media.
-
H₂ / Pd-C: Catalytic hydrogenation offers a cleaner reduction, though it may require screening for catalyst compatibility with the pyridine ring.
-
Iron powder / Acetic Acid: A cost-effective and milder alternative.
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-
Significance: The resulting 3-amino group provides a nucleophilic site for further functionalization, such as amide bond formation, diazotization, or participation in building heterocyclic rings, which are common motifs in drug candidates.[6][7]
B. Reactivity of the Methyl Group
The methyl group at the 2-position is activated by the adjacent ring nitrogen. It can undergo condensation reactions with various aromatic aldehydes under mild basic conditions.[8] This allows for the extension of the molecule and the formation of styryl derivatives, which can possess interesting photophysical properties.[8]
C. Stability of the Phenoxy Ether Linkage
The C-O ether bond is generally stable under most reaction conditions that would be used to modify the nitro or methyl groups. Cleavage would require harsh conditions (e.g., strong acids like HBr), which would likely degrade other parts of the molecule.
Predicted Spectroscopic Profile
Characterization of the final product would rely on standard spectroscopic techniques. The predicted key signals are as follows:
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¹H NMR (in CDCl₃):
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~2.6 ppm (singlet, 3H): Protons of the -CH₃ group.
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~7.0-7.5 ppm (multiplet, 5H): Protons of the phenoxy group.
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~7.6-8.5 ppm (two doublets, 2H): Protons on the pyridine ring, deshielded by the nitro group.
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-
¹³C NMR (in CDCl₃):
-
~23 ppm: Methyl carbon.
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~115-165 ppm: Aromatic carbons, with 12 distinct signals expected for the pyridine and phenyl rings. Carbons attached to nitrogen and oxygen will be downfield.
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-
FT-IR (KBr Pellet):
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~1530-1550 cm⁻¹ and ~1340-1360 cm⁻¹: Strong characteristic absorbances for the asymmetric and symmetric stretching of the NO₂ group.
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~1240-1260 cm⁻¹: C-O-C stretching of the aryl ether.
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~3030-3100 cm⁻¹: Aromatic C-H stretching.
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Applications in Research and Drug Development
Substituted nitropyridines are crucial building blocks in medicinal chemistry.[2][9] The nitro group itself can be a pharmacophore or a toxicophore, contributing to a wide range of biological activities including antimicrobial and anti-inflammatory effects.[10][11]
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As a Synthetic Intermediate: The primary value of 2-Methyl-3-nitro-6-phenoxypyridine lies in its role as a precursor. As detailed above, reduction of the nitro group to an amine unlocks a vast chemical space for derivatization.
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Scaffold for Biologically Active Molecules: The core structure can be elaborated to target various biological systems. The phenoxy group can be modified to alter lipophilicity and binding interactions, while the amine (derived from the nitro group) can serve as an anchor point for pharmacophoric groups. Pyridine derivatives are fundamental components of numerous drugs and natural products.[12]
Safety and Handling Considerations
While a specific Safety Data Sheet (SDS) for this compound is unavailable, precautions should be based on analogous structures like 2-hydroxy-6-methyl-3-nitropyridine and other nitroaromatics.[13][14]
-
Irritation: Causes skin and serious eye irritation/damage.[13][14]
-
Long-Term Exposure: Suspected of causing cancer.[13]
Handling Recommendations:
-
Use in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
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Wash hands thoroughly after handling.
Conclusion
2-Methyl-3-nitro-6-phenoxypyridine represents a promising, though not yet fully characterized, chemical entity. Based on a robust analysis of related compounds and fundamental principles, it is predicted to be a crystalline solid accessible through a straightforward SNAr synthesis. Its true potential is realized in its capacity as a versatile intermediate, where its distinct functional groups can be selectively manipulated—most notably through the reduction of the nitro group—to generate a diverse library of novel compounds for evaluation in drug discovery and materials science programs. This predictive guide serves as a foundational resource to stimulate and direct future experimental investigation into this valuable molecule.
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